An In-Depth Technical Guide to Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂: Properties, Synthesis, and Applications in Bioconjugation and Electrochemiluminescence
An In-Depth Technical Guide to Ru(bpy)₂ (mcbpy-O-Su-ester)(PF₆)₂: Properties, Synthesis, and Applications in Bioconjugation and Electrochemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate), commonly abbreviated as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂. This ruthenium-based complex is a versatile tool in biomedical research and diagnostics, primarily utilized as a labeling agent for biomolecules. Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The core of its functionality lies in its robust photophysical and electrochemical properties, making it an exceptional label for fluorescence and electrochemiluminescence (ECL) based assays. This document details its chemical and physical properties, provides a general synthesis pathway, outlines experimental protocols for bioconjugation and ECL immunoassays, and presents key quantitative data in a structured format for easy reference.
Core Properties and Characteristics
Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ is a salt containing a cationic ruthenium(II) complex and two hexafluorophosphate (B91526) anions. The central ruthenium ion is coordinated to two 2,2'-bipyridine (B1663995) (bpy) ligands and one modified bipyridine ligand, 4'-methyl-4-carboxybipyridine, which is further functionalized with an N-succinimidyl ester. This activated ester is the key to its utility as a labeling reagent.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The compound is a synthetic, dark red to brown powder that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to keep the compound at -20°C under desiccating conditions to maintain its stability for up to two years.[1][3]
Table 1: Physicochemical Properties of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂
| Property | Value | Reference |
| IUPAC Name | Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate) | [1] |
| CAS Number | 136724-73-7 | [1] |
| Molecular Formula | C₃₆H₂₉F₁₂N₇O₄P₂Ru | [1] |
| Molecular Weight | 1014.66 g/mol | [1] |
| Appearance | Dark red to brown powder | [2] |
| Solubility | Soluble in water, DMSO | [1][2] |
| Storage | -20°C, desiccated | [1][3] |
Photophysical and Electrochemical Properties
The utility of this ruthenium complex in various assays is dictated by its distinct photophysical and electrochemical characteristics, summarized in Table 2. It exhibits a strong absorption in the visible range, with an excitation maximum around 458 nm, and emits light in the orange-red region of the spectrum, with an emission maximum at approximately 628 nm.[1] A notable feature is its long fluorescence lifetime, which is in the order of hundreds of nanoseconds. While the quantum yield of the parent [Ru(bpy)₃]²⁺ complex is known to be around 0.042 in water, the specific quantum yield for this derivative may vary. The electrochemical behavior is characterized by a reversible one-electron oxidation of the Ru(II) center to Ru(III) at a potential of approximately +1.25 V versus a standard hydrogen electrode (SHE).
Table 2: Photophysical and Electrochemical Data
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~458 nm | [1] |
| Emission Maximum (λem) | ~628 nm | [1] |
| Fluorescence Lifetime (τ) | ~500 ns | [4] |
| Quantum Yield (Φ) | ~0.04 (for [Ru(bpy)₃]²⁺) | |
| Molar Extinction Coefficient (ε) | ~14,600 M⁻¹cm⁻¹ at 452 nm (for [Ru(bpy)₃]²⁺) | |
| Ru(II/III) Redox Potential | ~+1.25 V vs. SHE |
Synthesis Pathway
The synthesis of Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ follows a multi-step process that is characteristic of ruthenium polypyridyl complex synthesis. The general workflow is depicted in the diagram below. The process begins with the synthesis of the precursor complex, cis-[Ru(bpy)₂Cl₂], which is then reacted with the modified ligand, 4'-methyl-4-carboxybipyridine (mcbpy-COOH). The resulting carboxylic acid-functionalized complex is then activated to the N-hydroxysuccinimide ester.
